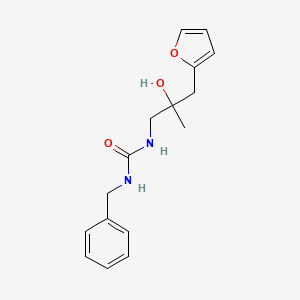

1-Benzyl-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis process for “1-Benzyl-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea” is not available, there are related compounds with similar structures that have been synthesized. For instance, the compound “3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat)” has been synthesized and studied for its bioactivities . Another related compound, “trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones”, has been synthesized using homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine .Aplicaciones Científicas De Investigación

Urease Inhibitors in Medical Applications

Urease inhibitors, including urea derivatives, are extensively studied for their potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the clinical use of acetohydroxamic acid, a known urease inhibitor, the search for more effective and safer alternatives continues. This highlights the medicinal significance of urea derivatives in addressing infections associated with urease-producing bacteria (Kosikowska & Berlicki, 2011).

Biomass Conversion to Biofuels

Research into the conversion of carbohydrate biomass into hydroxylmethylfurfural (HMF) and furan derivatives illustrates the role of such compounds in producing sustainable biofuels. This involves the dehydration of fructose and glucose to HMF in non-aqueous media, showcasing the importance of furan compounds in renewable energy and chemical production from biomass feedstocks (James et al., 2010).

Applications in Drug Design

Ureas exhibit unique hydrogen bonding capabilities, making them critical in drug-target interactions. Various urea derivatives have been investigated for their roles in modulating biological targets, including kinases and proteases, underlining their significance in medicinal chemistry and drug design. This demonstrates the versatility of urea compounds in the development of new therapeutics (Jagtap et al., 2017).

Propiedades

IUPAC Name |

1-benzyl-3-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-16(20,10-14-8-5-9-21-14)12-18-15(19)17-11-13-6-3-2-4-7-13/h2-9,20H,10-12H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDCIILLXFQMFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)NCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B2697767.png)

![[4-(5-Diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);dichloride;dihydrochloride](/img/structure/B2697777.png)

![Methyl 3-[(2-chloroacetyl)amino]-3-(2,3-dimethylphenyl)propanoate](/img/structure/B2697778.png)

![4-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2697785.png)